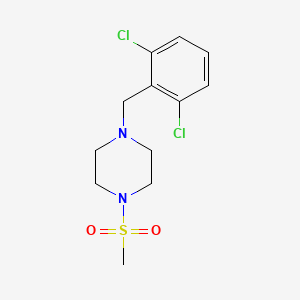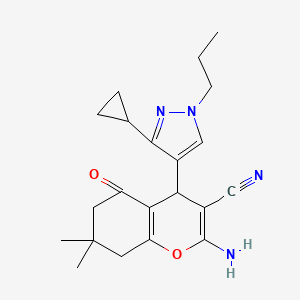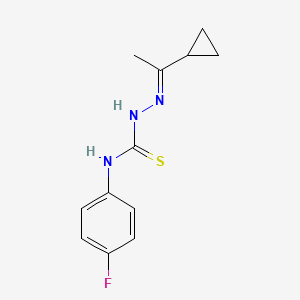
1-(2,6-Dichlorobenzyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorobenzyl)-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C12H16Cl2N2O2S It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzyl group and a methylsulfonyl group
Preparation Methods
The synthesis of 1-(2,6-Dichlorobenzyl)-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,6-dichlorobenzyl and methylsulfonyl groups.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the piperazine ring can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Step 2: Introduction of the 2,6-dichlorobenzyl group is typically done via nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride.
Step 3: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride.
-
Industrial Production Methods
- Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(2,6-Dichlorobenzyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially leading to the formation of benzyl derivatives.
-
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
-
Major Products
- The major products formed from these reactions include sulfone derivatives, benzyl derivatives, and various substituted piperazine compounds.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-4-(methylsulfonyl)piperazine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
-
Chemistry
- The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology
- In biological research, it is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
-
Medicine
- The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs with antimicrobial, antifungal, or anticancer properties.
-
Industry
- In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways.
-
Molecular Targets
- The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
-
Pathways Involved
- It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds
1-(2,6-Dichlorobenzyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
4-(Methylsulfonyl)piperazine: Lacks the 2,6-dichlorobenzyl group, affecting its reactivity and applications.
1-(2,6-Dichlorophenyl)piperazine: Substitutes the benzyl group with a phenyl group, leading to variations in its chemical behavior.
-
Uniqueness
- The presence of both the 2,6-dichlorobenzyl and methylsulfonyl groups in this compound imparts unique chemical properties, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C12H16Cl2N2O2S |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16Cl2N2O2S/c1-19(17,18)16-7-5-15(6-8-16)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3 |
InChI Key |
KUVFKTGYFDHMDP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926128.png)
![1-benzyl-3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926139.png)
![1-(2,4-Dichlorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B10926144.png)
![N-(2-bromo-4,6-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10926145.png)
![3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926168.png)
![N-[2-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10926179.png)
![4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926184.png)
![methyl 1-{[(4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10926191.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10926197.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10926224.png)
![(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10926226.png)



